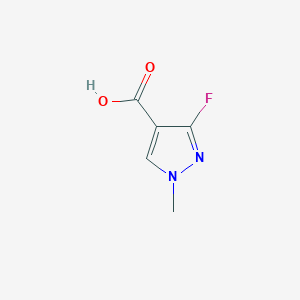

3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid

CAS No.:

Cat. No.: VC17383002

Molecular Formula: C5H5FN2O2

Molecular Weight: 144.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H5FN2O2 |

|---|---|

| Molecular Weight | 144.10 g/mol |

| IUPAC Name | 3-fluoro-1-methylpyrazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C5H5FN2O2/c1-8-2-3(5(9)10)4(6)7-8/h2H,1H3,(H,9,10) |

| Standard InChI Key | QJOPEADUKDOQSB-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=C(C(=N1)F)C(=O)O |

Introduction

Structural Characteristics and Physicochemical Properties

The molecular formula of 3-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid is C₆H₅FNO₂, with a molecular weight of 157.11 g/mol. Key structural features include:

-

Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms.

-

Substituents:

-

Fluorine at position 3, contributing to electronegativity and metabolic stability.

-

Methyl group at position 1, enhancing lipophilicity.

-

Carboxylic acid at position 4, enabling salt formation and hydrogen bonding.

-

Table 1: Comparative Properties of Pyrazole-4-Carboxylic Acid Derivatives

The fluorine atom’s electronegativity (3.98 Pauling scale) polarizes the pyrazole ring, influencing reactivity and intermolecular interactions. X-ray crystallography of analogous compounds reveals planar pyrazole rings with dihedral angles between substituents ranging from 65° to 85° , suggesting similar conformational flexibility.

Synthetic Methodologies

While no direct synthesis of 3-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid has been reported, routes for structurally related pyrazole-4-carboxylic acids provide a framework for its preparation:

Cyclization of β-Keto Esters

Analogous to DFPA synthesis , a plausible route involves:

-

Formation of β-keto ester: Reacting ethyl fluoroacetoacetate with triethyl orthoformate in acetic anhydride to yield ethyl 2-fluoro-3-oxobut-3-enoate.

-

Hydrazine cyclization: Treating the β-keto ester with methyl hydrazine to form the pyrazole ring. Steric and electronic effects favor regioselective substitution at the 1- and 3-positions.

-

Hydrolysis: Saponification of the ester group using NaOH or LiOH to generate the carboxylic acid .

Oxidative Functionalization

An alternative approach, inspired by DFPA production , employs:

-

Acetyl pyrazole intermediate: Difluoroacetylation of dimethylaminovinyl methyl ketone (DMAB) followed by cyclization.

-

Oxidation: NaOCl-mediated oxidation of the acetyl group to carboxylic acid. For the 3-fluoro variant, substituting difluoroacetyl fluoride with a fluorinating agent (e.g., Selectfluor®) could introduce the fluorine atom.

Research Gaps and Future Directions

-

Synthetic Optimization: Current methods for analogs require harsh conditions (e.g., NaOCl oxidation ). Green chemistry approaches, such as enzymatic hydrolysis or photoredox catalysis, remain unexplored.

-

Crystallographic Data: No X-ray structures of the 3-fluoro variant are available. Resolving its conformation would aid in computational modeling for agrochemical design.

-

Biological Screening: Prioritize in vitro assays against Zymoseptoria tritici and Botrytis cinerea to evaluate fungicidal efficacy relative to DFPA-based SDHIs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume